2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(DIMETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(DIMETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromen structure, followed by the introduction of amino, dimethoxyphenyl, dimethylamino, and cyanide groups. Common reagents used in these reactions include various amines, methoxy compounds, and cyanide sources. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(DIMETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(DIMETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or marker in biological studies, helping to elucidate various biochemical pathways.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(DIMETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(3,5-DIMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE: Lacks the dimethylamino group, which may affect its reactivity and applications.
2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(METHYLAMINO)-4H-CHROMEN-3-YL CYANIDE: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.
Uniqueness
2-AMINO-4-(3,5-DIMETHOXYPHENYL)-7-(DIMETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H21N3O3/c1-23(2)13-5-6-16-18(9-13)26-20(22)17(11-21)19(16)12-7-14(24-3)10-15(8-12)25-4/h5-10,19H,22H2,1-4H3 |
InChI Key |
FDLHTXDYCJEVSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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